zinc;4-methanidyl-1,2-dimethoxybenzene;chloride
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Overview
Description
zinc;4-methanidyl-1,2-dimethoxybenzene;chloride is an organozinc compound with the molecular formula (CH₃O)₂C₆H₃CH₂ZnCl. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its utility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
zinc;4-methanidyl-1,2-dimethoxybenzene;chloride can be synthesized through the reaction of 3,4-dimethoxybenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3,4-Dimethoxybenzyl chloride+Zn→3,4-Dimethoxybenzylzinc chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
zinc;4-methanidyl-1,2-dimethoxybenzene;chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is commonly used as the solvent.
Bases: Bases like potassium carbonate or sodium hydroxide are often used to facilitate the reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl compounds.
Scientific Research Applications
zinc;4-methanidyl-1,2-dimethoxybenzene;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of zinc;4-methanidyl-1,2-dimethoxybenzene;chloride involves the transfer of the benzyl group to a target molecule. In cross-coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxybenzylzinc chloride
- 4-Methoxybenzylzinc chloride
- 2-Methoxybenzylzinc chloride
Uniqueness
zinc;4-methanidyl-1,2-dimethoxybenzene;chloride is unique due to the presence of two methoxy groups at the 3 and 4 positions of the benzyl ring. This structural feature imparts specific electronic and steric properties that influence its reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C9H11ClO2Zn |
---|---|
Molecular Weight |
252.0 g/mol |
IUPAC Name |
zinc;4-methanidyl-1,2-dimethoxybenzene;chloride |
InChI |
InChI=1S/C9H11O2.ClH.Zn/c1-7-4-5-8(10-2)9(6-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
NSGGLZPCWTUMDD-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)[CH2-])OC.[Cl-].[Zn+2] |
Origin of Product |
United States |
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